2-(Methyl(p-tolyl)amino)acetonitrile

Description

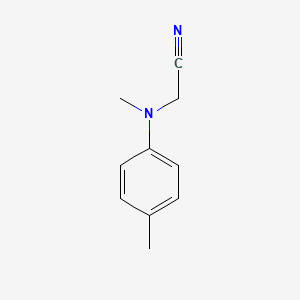

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-(N,4-dimethylanilino)acetonitrile |

InChI |

InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h3-6H,8H2,1-2H3 |

InChI Key |

XYZYHPIQLBBOHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Unconventional Strecker Reaction Approaches

The Strecker synthesis, first reported by Adolph Strecker, is a three-component reaction involving an aldehyde (or ketone), ammonia (B1221849) (or an amine), and a cyanide source to produce an α-aminonitrile. wikipedia.orgmdpi.com The classical approach, however, often suffers from long reaction times and can require harsh conditions. To address these limitations, unconventional energy sources have been explored to drive the reaction more efficiently.

The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, has proven to be a powerful tool for accelerating chemical reactions. researchgate.net In the context of the Strecker reaction, ultrasound offers a green and efficient alternative to conventional methods. nih.govbeilstein-journals.org The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. researchgate.net

Research has demonstrated that ultrasound-assisted Strecker synthesis can dramatically reduce reaction times and improve yields. nih.govresearchgate.net For instance, a sonochemical procedure for preparing α-(arylamino)acetonitrile derivatives using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source in a poly(ethylene glycol) (PEG)–water medium has been developed. beilstein-journals.org This method allows for the synthesis of the desired products in as little as 30 minutes, a significant improvement over the 72 hours required under classical conditions. nih.govbeilstein-journals.org The use of ultrasound not only enhances the reaction rate but also leads to products of higher purity, which often precipitate directly from the reaction mixture in crystalline form. nih.govresearchgate.net

The general protocol involves the sonication of a mixture of the corresponding imine (formed in situ from N-methyl-p-toluidine and formaldehyde) and a cyanide source like TMSCN in a suitable solvent system. The reaction proceeds efficiently at ambient temperature, highlighting the energy efficiency of this approach. nih.govmdpi.com

When compared to classical Strecker conditions, which typically involve stirring the reactants at room temperature for extended periods, the advantages of ultrasound-assisted protocols are stark. The most notable difference is the drastic reduction in reaction time. nih.govresearchgate.net

| Feature | Ultrasound-Assisted Strecker Synthesis | Classical Strecker Synthesis |

| Reaction Time | Typically 30 minutes nih.govbeilstein-journals.org | Often 72 hours or more nih.govbeilstein-journals.org |

| Reaction Conditions | Ambient temperature, ultrasonic bath nih.gov | Room temperature, mechanical stirring nih.gov |

| Product Purity | High, often crystalline product precipitates nih.govresearchgate.net | May require extensive purification |

| Yields | Generally high to excellent beilstein-journals.org | Variable, can be lower than sonochemical methods |

| Energy Efficiency | Improved due to shorter reaction times beilstein-journals.org | Lower due to prolonged reaction duration |

The enhanced efficiency of the sonochemical method is attributed to the intense mixing and mass transfer, as well as the increased reactivity of the chemical species generated by the collapse of cavitation bubbles. researchgate.net Furthermore, the crystalline nature of the product obtained under sonication simplifies the work-up procedure, often requiring only simple filtration. nih.govresearchgate.net This contrasts with classical methods where chromatographic purification may be necessary to isolate the pure α-aminonitrile.

Catalytic Routes for Aminonitrile Formation

Catalysis offers an alternative and often more elegant approach to the synthesis of α-aminonitriles by enabling direct C-H functionalization, thus avoiding the pre-formation of imines. These methods are atom-economical and can proceed under mild conditions.

A prominent catalytic strategy for the synthesis of α-aminonitriles is the direct oxidative cyanation of tertiary amines. mdpi.comresearchgate.net This method involves the activation of a C-H bond adjacent to the nitrogen atom and subsequent introduction of a cyanide group. Various transition metals, including iron and ruthenium, have been shown to effectively catalyze this transformation. mdpi.comorganic-chemistry.org

Iron, being an abundant and environmentally benign metal, is a particularly attractive catalyst. Iron(II) and iron(III) salts can catalyze the oxidative α-cyanation of tertiary amines like N-methyl-p-toluidine using a cyanide source such as trimethylsilyl cyanide (TMSCN) in the presence of an oxidant like tert-butylhydroperoxide. rsc.org The reaction proceeds smoothly at room temperature under acid-free conditions. rsc.org A plausible mechanism involves the oxidation of the tertiary amine by a high-valent iron-oxo species to form an iminium ion intermediate. nih.gov This iminium ion is then trapped by the cyanide nucleophile to yield the α-aminonitrile product. nih.gov

Ruthenium catalysts have also been employed for the oxidative cyanation of tertiary amines with sodium cyanide under an atmosphere of molecular oxygen, providing excellent yields of the corresponding α-aminonitriles in a clean and environmentally friendly process. organic-chemistry.org

| Catalyst System | Amine Substrate | Cyanide Source | Oxidant | Key Advantages |

| Iron(II) or Iron(III) salts rsc.org | Tertiary Amines | TMSCN | t-BuOOH | Abundant, non-toxic metal; mild, acid-free conditions. |

| RuCl₃ organic-chemistry.org | Tertiary Amines | NaCN | O₂ | Clean reaction, environmentally benign process. |

| Magnetic nano-ferrites (Fe₃O₄) nih.gov | Tertiary Amines | NaCN | H₂O₂ | Catalyst is reusable and easily separated by a magnet. |

Iron complexes have emerged as versatile catalysts for carbene-transfer reactions using diazo compounds. researchgate.netmdpi.com This methodology can be adapted for the synthesis of α-substituted acetonitriles through the insertion of a carbene, generated from diazoacetonitrile, into an N-H bond. rsc.org For the synthesis of 2-(methyl(p-tolyl)amino)acetonitrile, this would involve the reaction of N-methyl-p-toluidine with diazoacetonitrile in the presence of an iron catalyst.

The catalytic cycle is believed to involve the formation of an iron-carbene intermediate. The amine then attacks this electrophilic carbene species, leading to the formation of a new C-N bond and yielding the desired α-aminonitrile product. rsc.org This approach represents a direct and atom-economical route to α-aminonitriles, bypassing the need for aldehydes and external cyanide sources. The use of iron as a catalyst is advantageous due to its low cost and low toxicity. mdpi.com

Silver carbonate (Ag₂CO₃) is known to act as both an oxidant and a base in various organic transformations, including C-H activation reactions. mdpi.comresearchgate.net While not a direct catalytic route in the traditional sense for this specific transformation, principles from silver-catalyzed reactions can be applied. For instance, silver can mediate the oxidative C–H/N–H cross-coupling/cyclization reactions. mdpi.com

In a hypothetical pathway for the synthesis of this compound, silver carbonate could potentially facilitate the functionalization of acetonitrile (B52724). The reaction could proceed through the deprotonation of acetonitrile by silver carbonate to form a nucleophilic species. Concurrently, the tertiary amine, N-methyl-p-toluidine, could be oxidized to an iminium ion. The subsequent combination of these two reactive intermediates would yield the target α-aminonitrile. However, direct evidence for this specific silver carbonate-catalyzed reaction is not yet established in the literature, which primarily highlights its use in activating alkynes and in palladium-catalyzed C-H activation cycles. mdpi.comacs.org Another possibility involves the direct cyanidation of silver sulfide (B99878) using acetonitrile, where the C-CN bond is cleaved, suggesting that under certain catalytic conditions, acetonitrile can serve as a cyanide source. rsc.org

Preparation of N-Methylated and p-Tolyl-Substituted Aminoacetonitrile (B1212223) Scaffolds

The creation of the this compound structure relies on the sequential or convergent synthesis of its core components: the methylamino-acetonitrile backbone and the p-tolyl group attached to the nitrogen atom.

A common precursor for N-methylated aminoacetonitriles is methylamino-acetonitrile hydrochloride. A documented method for its preparation involves a two-step process. nih.gov The initial step is the synthesis of methylamino-acetonitrile, which is then converted to its hydrochloride salt.

The synthesis of methylamino-acetonitrile can be achieved by reacting methylamine (B109427) hydrochloride, formaldehyde (B43269), and sodium cyanide in the presence of a catalyst. nih.gov Specifically, 3-thiohydracrylic acid can be used as a catalyst in this reaction, which is typically carried out at temperatures below 0 °C. nih.gov The reaction involves the formation of an intermediate imine from methylamine and formaldehyde, which then reacts with cyanide to form the aminonitrile.

In the second step, the resulting methylamino-acetonitrile is treated with hydrochloric acid to yield methylamino-acetonitrile hydrochlorate. nih.gov This is often done in an alcoholic solvent, such as dehydrated alcohol. The reaction temperature is carefully controlled, initially cooled to below 10 °C during the addition of hydrochloric acid and then warmed to around 80 °C to complete the reaction. nih.gov Subsequent cooling allows for the crystallization and isolation of the hydrochloride salt. nih.gov

Table 1: Reaction Parameters for the Synthesis of Methylamino-acetonitrile Hydrochlorate

| Step | Reactants | Catalyst/Reagent | Temperature | Key Process |

|---|---|---|---|---|

| 1 | Methylamine hydrochloride, Formaldehyde, Sodium cyanide | 3-Thiohydracrylic acid | < 0 °C | Formation of methylamino-acetonitrile |

This table summarizes the key reactants, reagents, and conditions for the synthesis of methylamino-acetonitrile hydrochlorate based on the described method. nih.gov

The synthesis of this compound can be envisioned through the derivatization of a p-tolyl-substituted aminoacetonitrile precursor. A plausible precursor is 2-(p-tolylamino)acetonitrile. The synthesis of a closely related compound, 2-phenyl-2-(p-tolylamino)acetonitrile, has been described and involves the reaction of p-toluidine, benzaldehyde, and potassium cyanide in an acidic medium. uobaghdad.edu.iqresearchgate.net A similar approach, substituting formaldehyde for benzaldehyde, could potentially yield 2-(p-tolylamino)acetonitrile.

Once the 2-(p-tolylamino)acetonitrile precursor is obtained, the final step is the N-methylation of the secondary amine. Several methods for the N-methylation of secondary amines have been reported and could be applicable in this context.

One common and traditional method is the Eschweiler-Clarke reaction, which involves treating the secondary amine with excess formic acid and formaldehyde. mdpi.com This reductive amination process is known for its high efficiency in producing N-methylated products. mdpi.com

Another approach is to use a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. However, these reagents are known to be hazardous. researchgate.net N-methylation can also be achieved using methanol (B129727) as the methylating agent in the presence of a suitable catalyst, such as an iridium complex. nih.govorganic-chemistry.org

Table 2: Potential N-Methylation Methods for 2-(p-tolylamino)acetonitrile

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Eschweiler-Clarke Reaction | Formic acid, Formaldehyde | Typically heated | mdpi.com |

| Catalytic Methylation with Methanol | Methanol, Iridium or Ruthenium catalyst | Elevated temperatures | nih.govorganic-chemistry.org |

This table outlines various potential methods for the N-methylation of a secondary amine precursor to yield the target compound.

Green Chemistry Principles in Aminonitrile Synthesis

The synthesis of aminonitriles, including this compound, can be evaluated and improved through the lens of green chemistry principles, which aim to reduce the environmental impact of chemical processes.

A key area of focus is the replacement of hazardous reagents. The classical Strecker reaction, a fundamental method for α-aminonitrile synthesis, traditionally uses highly toxic hydrogen cyanide or alkali metal cyanides. lookchem.comnih.gov Greener alternatives are being explored, such as the use of potassium hexacyanoferrate(II) or a mixture of potassium ferri- and ferrocyanides as non-toxic cyanide sources. lookchem.comrsc.org Trimethylsilyl cyanide (TMSCN) is another cyanide source used in modern variations of the Strecker reaction. nih.govnih.gov

The use of environmentally benign solvents and catalysts is another important aspect of green aminonitrile synthesis. Water is an ideal green solvent, and some Strecker-type reactions have been successfully carried out in aqueous media. researchgate.net The use of catalysts like indium powder in water has been shown to be efficient for the one-pot, three-component synthesis of α-aminonitriles. nih.govnih.gov Other eco-friendly catalysts that have been investigated include EPZG, a FeCl3 supported on clay, which can be used under solvent-free conditions. derpharmachemica.com

For the methylation step, green chemistry principles also advocate for the replacement of toxic methylating agents like dimethyl sulfate and methyl halides. nih.govresearchgate.net Dimethyl carbonate (DMC) has emerged as an environmentally friendly substitute. nih.govunive.itnih.gov DMC is non-toxic, biodegradable, and can be produced through a clean process. researchgate.netnih.gov Reactions with DMC often proceed in the presence of a catalytic amount of base, which minimizes the formation of inorganic salt by-products. nih.gov The use of methanol as a methylating agent, especially in catalytic systems, also represents a greener alternative. nih.gov

Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), further contribute to the greenness of a synthesis by reducing waste and energy consumption. researchgate.net The development of a rapid, efficient, and solvent-free procedure for the N-methylation of secondary amines under mechanochemical conditions has been reported. researchgate.net

Table 3: Green Chemistry Approaches in Aminonitrile Synthesis

| Principle | Traditional Method | Greener Alternative | Key Advantage |

|---|---|---|---|

| Safer Reagents | Hydrogen cyanide, Alkali metal cyanides | Potassium hexacyanoferrate, TMSCN | Reduced toxicity |

| Safer Solvents | Organic solvents | Water, Solvent-free conditions | Reduced environmental impact and waste |

| Catalysis | Stoichiometric reagents | Indium powder, EPZG | Increased efficiency, reusability |

This table compares traditional and greener approaches to aminonitrile synthesis based on key principles of green chemistry.

Chemical Reactivity and Transformation Studies

Derivatization and Scaffold Expansion

The synthesis of structural analogs of 2-(methyl(p-tolyl)amino)acetonitrile, such as those with N-ethyl or N-diethyl groups, can be achieved through established methodologies for preparing α-aminonitriles. The most classical and widely applied method is the Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source. mdpi.comorganic-chemistry.org To synthesize N-ethyl or N-diethyl analogs, one would start with the corresponding secondary amine, N-ethyl-p-toluidine or N,N-diethyl-p-toluidine, respectively. These amines would react with formaldehyde (B43269) and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a catalyst, to yield the desired α-aminonitrile. organic-chemistry.orggoogle.com

Modern variations of α-aminonitrile synthesis often involve the oxidative cyanation of tertiary amines. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, a tertiary amine like N-ethyl-N-methyl-p-toluidine could be subjected to photocatalytic or metal-catalyzed C(sp³)-H cyanation to introduce the nitrile group at the α-position of the N-methyl or N-ethyl group. organic-chemistry.org Regioselectivity can be a challenge in such reactions. An alternative involves the formation of an iminium ion intermediate from the secondary amine, which is then trapped by a cyanide nucleophile. rsc.org

The synthesis of homologous structures, where the carbon chain is extended, would require different starting materials. For example, using acetaldehyde (B116499) instead of formaldehyde in a Strecker-type reaction with N-methyl-p-toluidine would introduce a methyl group at the α-carbon, adjacent to the nitrile.

| Synthetic Method | Key Reactants | Typical Conditions | Product Type |

| Strecker Synthesis | Secondary Amine (e.g., N-ethyl-p-toluidine), Formaldehyde, Cyanide Source (e.g., TMSCN) | Catalytic (e.g., ZnI₂, Montmorillonite KSF) organic-chemistry.orggoogle.com | α-Aminonitrile (e.g., N-Ethyl analog) |

| Oxidative C-H Cyanation | Tertiary Amine (e.g., N-ethyl-N-methyl-p-toluidine), Cyanide Source | Photocatalytic or Metal-catalyzed (e.g., RuCl₃) organic-chemistry.org | α-Aminonitrile |

| Iminium Ion Trapping | Secondary Amine, Oxidant | In situ iminium formation, followed by addition of CN⁻ | α-Aminonitrile |

Modifying the scaffold of this compound by introducing substituents at the alpha-carbon (the carbon bearing the nitrile group) significantly expands its structural diversity. This functionalization often leverages the reactivity of the α-C(sp³)-H bond, which can be activated through various catalytic methods. mdpi.com

One prominent strategy is the cross-dehydrogenative coupling (CDC) reaction. This approach allows for the direct coupling of the α-carbon of N-aryl glycine (B1666218) derivatives with various nucleophiles, including heteroaromatics like indoles and pyrroles. nih.govnsf.gov These reactions can be promoted by photocatalysis, often using heterogeneous organocatalysts like mesoporous graphitic carbon nitride, providing an environmentally friendly route. nih.gov The mechanism typically involves the oxidation of the N-aryl glycine derivative to an electrophilic imine or iminium ion, which then undergoes a Friedel-Crafts-type alkylation with the electron-rich heterocycle. nih.gov

Alternatively, visible-light-driven oxidative arylation with indoles can be achieved using organic dyes like Rose Bengal under transition-metal-free conditions. mdpi.com This method efficiently produces indole-decorated glycine derivatives. Boronic acids have also been used as coupling partners for the Cα-functionalization of N-arylglycinyl peptides, even on a solid phase. nsf.gov This late-stage functionalization is valuable for creating peptide libraries with unnatural amino acid side chains. nsf.gov

Nucleophilic addition reactions to related α-aminoalkenenitriles provide another route. While organolithium and Grignard reagents tend to add in a 1,2-fashion to the nitrile, softer nucleophiles like organocuprates react via 1,4-conjugate addition, which results in the introduction of a substituent at the α-carbon relative to the amino group. rsc.org

Chemical Conversions to Related Amino Acid Precursors

The chemical structure of this compound, featuring a nitrile group (-C≡N), allows for its conversion into related amino acid precursors through well-established chemical transformations. The most significant of these is the hydrolysis of the nitrile group to a carboxylic acid, a standard reaction in organic synthesis. This conversion transforms the aminonitrile into an N-substituted glycine derivative, which serves as a valuable building block for more complex molecules.

The hydrolysis can be carried out under either acidic or basic conditions. In this process, the nitrogen atom of the nitrile is replaced by oxygen atoms, ultimately yielding a carboxyl group (-COOH). The resulting product from the hydrolysis of this compound is N-methyl-N-(p-tolyl)glycine. This compound is a derivative of glycine, the simplest proteinogenic amino acid. Such N-aryl glycines are recognized for their utility as intermediates in various synthetic applications.

The general transformation is illustrated in the table below:

| Starting Material | Reaction | Product | Product Class |

| This compound | Hydrolysis (acid or base catalyzed) | N-methyl-N-(p-tolyl)glycine | N-substituted Amino Acid |

While α-aminonitriles are widely recognized as important synthetic intermediates for the preparation of α-amino acids, the specific kinetic and mechanistic details for the hydrolysis of this compound are not extensively detailed in publicly available literature. rsc.org However, the fundamental chemical principles of nitrile hydrolysis are broadly applicable.

Role as a Precursor in Complex Organic Molecule Construction

As a bifunctional molecule containing both an amine and a nitrile group, this compound is a versatile precursor for the synthesis of more complex organic structures, particularly those containing nitrogen. Its structural components can be elaborated upon to construct a variety of cyclic and acyclic systems.

Building Block in Pharmaceutical Intermediates

While direct applications of this compound in the synthesis of specific commercial drugs are not prominently documented, its structural motifs are present in molecules of significant pharmacological interest. The N-methyl-p-toluidine fragment is a component in various compounds explored in medicinal chemistry. guidechem.com For instance, N-methyl-p-toluidine itself has been used in the synthesis of precursors for pyrazolo[3,4-d]pyrimidines, a class of compounds investigated for their biological activities. chemicalbook.com

Furthermore, derivatives of (4-cyanophenyl)glycine have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a therapeutic target in oncology. nih.gov This highlights the relevance of the aminonitrile and substituted aryl functionalities in the design of bioactive molecules. The table below lists related compounds and their applications in pharmaceutical research, illustrating the potential roles for derivatives of this compound.

| Compound/Derivative Class | Therapeutic Target/Application |

| (4-cyanophenyl)glycine derivatives | Lysine-Specific Demethylase 1 (LSD1) Inhibitors |

| Pyrazolo[3,4-d]pyrimidine precursors | Various, including potential kinase inhibition |

| N-methyl-p-toluidine derivatives | Precursors for local anesthetics and antihistamines |

Application in Agrochemical Synthesis

Agrochemical intermediates are crucial raw materials for producing pesticides and other plant protection products. gugupharm.com The efficacy and safety of the final agrochemical product are directly influenced by the quality of these intermediates. gugupharm.com While α-aminonitriles as a class of compounds are utilized in the synthesis of various biologically active molecules, specific documented examples of this compound being used as a direct precursor in the synthesis of commercial agrochemicals are not readily found in the reviewed scientific literature. However, the chemical functionalities present in the molecule make it a plausible candidate for inclusion in synthetic pathways for novel herbicidal or pesticidal compounds.

Synthesis of Polycyclic Heterocycles (e.g., Pyridazinone Derivatives)

The structural framework of this compound is suitable for the construction of nitrogen-containing heterocyclic systems, which are core components of many biologically active compounds. Pyridazinone derivatives, for example, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. nih.gov

The synthesis of pyridazinones often involves the cyclocondensation of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While a direct synthesis route starting from this compound is not explicitly described, its derivative, N-methyl-N-(p-tolyl)glycine (obtainable via hydrolysis as described in section 3.2.3), could potentially be a precursor. More generally, heterocyclic o-aminonitriles serve as valuable precursors for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.gov The synthesis often begins with the reaction of a hydrazine compound with a suitable nitrile-containing substrate to form a pyrazole-o-aminonitrile, which can then be cyclized to form the final pyrimidine (B1678525) ring. nih.gov This general strategy underscores the utility of aminonitriles in building complex heterocyclic structures.

The table below outlines some relevant heterocyclic systems and their general synthetic precursors.

| Heterocyclic System | General Precursors | Potential Relevance |

| Pyridazinones | Dicarbonyl compounds and hydrazines | Potential use of aminonitrile-derived structures in synthesis. |

| Pyrazolo[3,4-d]pyrimidines | Hydrazines and ketene (B1206846) S,S- or S,N-acetals | Demonstrates the utility of aminonitriles in forming fused rings. nih.gov |

| Pyrido[3,2-c]pyridazines | Arylhydrazonomalononitriles and malononitrile | Highlights the role of nitrile-containing precursors in complex heterocycle synthesis. uminho.pt |

Spectroscopic and Crystallographic Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the molecular structure of 2-(Methyl(p-tolyl)amino)acetonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Key chemical shifts are observed for the aromatic protons of the p-tolyl group, the methyl protons attached to the nitrogen and the aromatic ring, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. Signals corresponding to the aromatic carbons, the methyl carbons, the methylene carbon, and the nitrile carbon can be assigned based on their characteristic chemical shifts.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.1 (d) | Doublet | Aromatic (ortho to amino) |

| ¹H | ~6.8 (d) | Doublet | Aromatic (meta to amino) |

| ¹H | ~4.1 (s) | Singlet | -CH₂-CN |

| ¹H | ~2.9 (s) | Singlet | N-CH₃ |

| ¹H | ~2.3 (s) | Singlet | Ar-CH₃ |

| ¹³C | ~145 | Singlet | Aromatic (C-N) |

| ¹³C | ~130 | Singlet | Aromatic (C-CH₃) |

| ¹³C | ~120 | Singlet | Aromatic (CH) |

| ¹³C | ~115 | Singlet | Aromatic (CH) |

| ¹³C | ~117 | Singlet | -CN |

| ¹³C | ~40 | Singlet | -CH₂-CN |

| ¹³C | ~38 | Singlet | N-CH₃ |

| ¹³C | ~20 | Singlet | Ar-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, key absorption bands are expected that confirm its structure. researchgate.net

A crucial vibration is the C≡N stretch of the nitrile group, which typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine will also be present.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2240 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Tertiary Amine (C-N) | Stretch | 1250 - 1020 |

Mass Spectrometry (MS, ESI-MS, HR-MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) can be utilized for precise mass determination. nih.govnih.gov

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can also be analyzed to deduce the structural connectivity. For instance, cleavage of the bond between the methylene group and the nitrogen atom could be a possible fragmentation pathway.

X-ray Crystallographic Analysis for Solid-State Structure

While spectroscopic data provides invaluable information about the molecular structure, X-ray crystallography offers a definitive three-dimensional picture of the molecule in the solid state.

As of the latest literature search, a specific single-crystal X-ray structure of this compound has not been reported. Therefore, the following sections will discuss the principles of crystallographic analysis that would be applied should a suitable crystal be obtained.

Determination of Molecular Geometry and Conformation

An X-ray diffraction study would precisely determine the bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for a detailed analysis of the geometry of the p-tolyl ring, the planarity of the amino group, and the orientation of the acetonitrile substituent. The conformation of the molecule, particularly the rotation around the C-N bonds, could be established, providing insight into the steric and electronic interactions that govern its preferred solid-state arrangement.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This analysis of the crystal packing would identify any significant intermolecular interactions that stabilize the solid-state structure. Potential interactions could include hydrogen bonding (if any acidic protons are present or formed in a co-crystal), π-π stacking between the aromatic rings of adjacent molecules, and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the solid material. For instance, a study on a related compound, 2-phenothiazinyl-2-(p-tolylamino)acetonitrile, revealed how enantiomers pack in an ordered 1:1 ratio within the elementary cell. researchgate.net

Chiral Recognition and Racemic Mixture Characterization

The synthesis of α-aminonitriles, such as this compound, through methods like the Strecker synthesis, typically results in the formation of a racemic mixture, containing equal amounts of both enantiomers. organic-chemistry.orgwikipedia.org The characterization and separation of these enantiomers are critical in many applications, particularly in pharmaceuticals, where different enantiomers can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric resolution of N-aryl-α-aminonitriles. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are frequently employed for this purpose. yakhak.orgmdpi.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times and enabling their separation. The chiral recognition is influenced by various interactions, including hydrogen bonding, π-π interactions, and steric effects. mdpi.com

For the analysis of N-substituted α-aminonitriles, a typical chiral HPLC method would involve the use of a column like a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). yakhak.org The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, which acts as a polar modifier. yakhak.orgnih.gov The precise composition of the mobile phase is optimized to achieve the best separation.

Table 1: Representative Chiral HPLC Parameters for N-Aryl Aminonitrile Separation This table is a composite based on typical methods for related compounds and does not represent a specific analysis of this compound.

| Parameter | Value/Description |

| Column | Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Scanning Electron Microscopy (SEM) for Morphological Analysis of Products

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. In the context of chemical synthesis, SEM can be used to examine the crystal shape, size, and surface features of reaction products, including derivatives of this compound. This morphological information can be valuable for understanding crystallization processes, product purity, and physical properties of the material. researchgate.net

While specific SEM studies on the products of this compound were not found in the surveyed literature, the general methodology is widely applicable. For instance, in the synthesis of α-aminonitriles, the final product may precipitate out of the reaction mixture. The resulting crystals or solid particles can be collected, mounted on a sample holder, and coated with a thin layer of a conductive material (like gold or palladium) to prevent charge buildup during imaging. An electron beam is then scanned across the sample surface, and the emitted secondary electrons are detected to form an image that reveals the surface topography.

The morphology of crystalline products can be influenced by various factors during synthesis and crystallization, such as solvent, temperature, and the presence of impurities. SEM analysis can reveal whether the product consists of well-defined crystals, amorphous particles, or aggregates. This information is complementary to data obtained from other analytical techniques like X-ray diffraction, providing a more complete picture of the solid-state characteristics of the synthesized compounds.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Methyl(p-tolyl)amino)acetonitrile, DFT studies would be essential for understanding its reactivity and the mechanisms of reactions in which it participates.

Calculation of Electronic Properties and Reactive Sites (e.g., Fukui functions, Dual Descriptor)Conceptual DFT provides tools to predict the most reactive sites within a molecule. Fukui functions (ƒ+ and ƒ-) and the dual descriptor (Δf) are used to identify regions susceptible to nucleophilic, electrophilic, or radical attack.

Fukui functions indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. High values of ƒ+ suggest a site is prone to nucleophilic attack, while high values of ƒ- indicate susceptibility to electrophilic attack.

The Dual Descriptor provides a more refined picture, with positive values (Δf > 0) indicating an electrophilic site and negative values (Δf < 0) indicating a nucleophilic site.

For this compound, these calculations would pinpoint which atoms—such as the nitrile carbon, the amine nitrogen, or specific carbons on the aromatic ring—are most likely to engage in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a primary tool for predicting absorption and emission spectra. For this compound, TD-DFT calculations could determine its UV-visible absorption spectrum, predict its fluorescence properties, and analyze the nature of its electronic transitions (e.g., identifying intramolecular charge transfer).

Molecular Modeling and Docking Studies for Molecular Interactions (e.g., Enzyme Binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to understand how it might interact with the active site of a target enzyme, identifying key interactions like hydrogen bonds or π-π stacking.

Structure-Reactivity and Structure-Property Correlations from Computational Data

A key goal of computational chemistry is to establish relationships between a molecule's structure and its chemical behavior. By systematically modifying the structure of this compound in silico (e.g., changing substituents on the phenyl ring) and calculating the resulting electronic and structural properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) could be developed. This would allow for the prediction of reactivity or properties for a range of similar compounds, guiding the design of new molecules with desired characteristics.

Molecular Interactions and Coordination Chemistry

Potential as a Ligand in Metal Complexes

The nitrogen atoms of the amino and nitrile groups in 2-(Methyl(p-tolyl)amino)acetonitrile present potential coordination sites for metal ions. α-Aminonitriles, as a class of compounds, are known to act as effective chelating agents with various metal ions due to the presence of additional donor atoms. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mit.edu The synthesis of these materials often involves methods such as hydrothermal, solvothermal, or mechanochemical reactions, which facilitate the self-assembly of the metallic and organic components. mdpi.com The structure and properties of the resulting framework are highly dependent on the geometry of the metal coordination sphere and the nature of the organic linker. mit.eduresearchgate.net

While specific studies on the use of this compound in MOF or CP synthesis are not extensively documented, its molecular structure suggests significant potential. The compound possesses two potential donor sites: the tertiary amine nitrogen and the nitrile nitrogen. This allows it to function as a monodentate ligand, coordinating through one of the nitrogen atoms, or potentially as a bridging ligand, linking two different metal centers to form extended one-, two-, or three-dimensional networks. researchgate.net The selection of metal ions with specific coordination preferences and the use of different synthetic conditions could direct the assembly of this ligand into diverse polymeric architectures. mdpi.com The development of continuous flow processes for MOF synthesis has also emerged as a scalable and efficient alternative to traditional batch methods. mit.edursc.org

Ligand binding studies on analogous α-aminonitrile compounds provide insight into the potential coordination behavior of this compound. For instance, the related bidentate ligand, 2-phenyl-2-(p-tolylamino)acetonitrile, has been used to synthesize and characterize new complexes with several transition metal ions, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netuobaghdad.edu.iq In these cases, the ligand coordinates to the metal center through the nitrogen atoms of the α-amino and nitrile groups, forming stable complexes. researchgate.net Characterization of these complexes suggested a probable octahedral geometry for the metal ions. uobaghdad.edu.iq

Spectroscopic techniques are essential for elucidating the structure and bonding within these metal complexes. researchgate.net

Infrared (IR) Spectroscopy: Coordination of the nitrile group to a metal ion typically results in a shift of the C≡N stretching frequency. In studies of related complexes, this band was observed to shift to lower frequencies, indicating linkage through the nitrile nitrogen atom. researchgate.net Similarly, shifts in the vibrational frequencies of bonds adjacent to the amino group confirm its participation in coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination environment in diamagnetic complexes. uobaghdad.edu.iqnih.gov Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide direct evidence of binding. uobaghdad.edu.iq

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry. mdpi.com These spectra help in suggesting geometries such as octahedral or tetrahedral for the resulting complexes. uobaghdad.edu.iqmdpi.com

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which aids in confirming the oxidation state and electronic configuration of the metal ion within the complex. uobaghdad.edu.iq

The table below summarizes the characterization data for complexes formed with the analogous ligand, 2-phenyl-2-(p-tolylamino)acetonitrile, which suggest a similar coordination pattern for this compound.

| Metal Ion | Proposed Geometry | Coordination Mode | Characterization Techniques Used |

|---|---|---|---|

| Cr(III) | Octahedral | Bidentate (N-amino, N-nitrile) | Elemental Analysis, IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility |

| Fe(III) | Octahedral | Bidentate (N-amino, N-nitrile) | Elemental Analysis, IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility |

| Co(II) | Octahedral | Bidentate (N-amino, N-nitrile) | Elemental Analysis, IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility |

| Ni(II) | Octahedral | Bidentate (N-amino, N-nitrile) | Elemental Analysis, IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility |

| Cu(II) | Octahedral | Bidentate (N-amino, N-nitrile) | Elemental Analysis, IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility |

| Zn(II) | Octahedral | Bidentate (N-amino, N-nitrile) | Elemental Analysis, IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility |

Data derived from studies on the analogous ligand 2-phenyl-2-(p-tolylamino)acetonitrile. researchgate.netuobaghdad.edu.iq

Supramolecular Assembly Formation

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, collectively dictate the architecture and properties of the resulting assembly.

Directed self-assembly is a process where the primary sequence and structure of molecular building blocks are rationally designed to guide their organization into complex, hierarchical structures. nih.gov This approach has been extensively used with biomolecules like peptides to create nanomaterials for various applications, including bioimaging and drug delivery. chemrxiv.org The process is driven by a combination of non-covalent forces such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

For this compound, its constituent parts suggest a capacity for directed self-assembly. The aromatic p-tolyl group can participate in π-π stacking interactions, while the nitrile group can act as a hydrogen bond acceptor. Although it lacks a classic hydrogen bond donor like an N-H or O-H group, C-H···N interactions are recognized as significant directional forces in crystal engineering. nih.gov By carefully controlling experimental conditions such as solvent and temperature, it may be possible to direct the assembly of this molecule into specific supramolecular arrangements.

The solid-state structure of organic molecules is governed by a network of weak non-covalent interactions. researchgate.net Understanding these interactions is crucial for crystal engineering and designing materials with desired properties. mdpi.com Studies on structurally related acrylonitrile (B1666552) derivatives provide valuable insights into the types of interactions that likely stabilize the crystal lattice of this compound.

In the crystal structure of another related compound, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, molecules are linked into two-dimensional layers through intermolecular C–H···O hydrogen bonds. researchgate.net This suggests that for this compound, analogous C–H···N hydrogen bonds involving the nitrile nitrogen as an acceptor could be a key interaction motif, directing the formation of its supramolecular architecture.

The table below, based on data from a related tolyl-acrylonitrile derivative, quantifies the relative contributions of different intermolecular contacts to the crystal packing, illustrating the importance of weak interactions.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~45% | Represents contacts between hydrogen atoms on adjacent molecules. |

| C···H / H···C | ~28% | Includes C-H···π interactions, crucial for stacking of aromatic rings. |

| N···H / H···N | ~12% | Represents weak C-H···N hydrogen bonds. |

| C···C | ~6% | Indicates π-π stacking interactions between aromatic rings. |

| Other | ~9% | Includes minor contacts like N···C and C···N. |

Data is representative and derived from Hirshfeld surface analysis of the related compound (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(p-tolyl)acrylonitrile. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of α-aminonitriles is a well-established field, with the Strecker reaction being a primary method for their preparation. mdpi.com This one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source remains a robust and economical approach. nih.gov However, future research into the synthesis of 2-(Methyl(p-tolyl)amino)acetonitrile and its analogs could explore more sustainable and efficient catalytic systems.

Key Research Areas:

Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to traditional metal-based catalysts, which can be toxic and expensive. mdpi.com Future work could focus on developing highly efficient and enantioselective organocatalysts for the synthesis of chiral derivatives of this compound. This could involve the design of novel thiourea, squaramide, or cinchona alkaloid-based catalysts.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Investigating the direct C-H cyanation of N-methyl-p-toluidine using photoredox catalysis could provide a novel and atom-economical route to this compound. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reaction control. The development of a flow-based synthesis of this compound would be a significant advancement for its potential industrial applications.

Alternative Cyanide Sources: To mitigate the risks associated with the use of highly toxic cyanide sources like HCN and KCN, research into safer and more easily handled alternatives is crucial. The use of trimethylsilyl (B98337) cyanide (TMSCN) is already common, but exploring other non-toxic cyanide surrogates would be beneficial. rsc.org

| Synthetic Approach | Catalyst Type | Potential Advantages |

| Asymmetric Strecker Reaction | Chiral Organocatalysts | High enantioselectivity, metal-free |

| C-H Cyanation | Photoredox Catalysts | High atom economy, mild reaction conditions |

| Continuous Synthesis | - | Improved safety, scalability, and control |

| Strecker Reaction | Various | Use of safer, non-toxic cyanide sources |

Design of Advanced Derivatives with Tunable Reactivity

The inherent reactivity of this compound can be finely tuned through the strategic introduction of different functional groups on the aromatic ring or by modification of the N-methyl group. This would allow for the creation of a library of derivatives with tailored electronic and steric properties.

Strategies for Derivative Design:

Electronic Modulation: Introducing electron-donating or electron-withdrawing groups onto the p-tolyl ring can significantly impact the nucleophilicity of the nitrogen atom and the reactivity of the nitrile group. For example, a nitro group would decrease the electron density, potentially making the nitrile group more susceptible to nucleophilic attack. Conversely, a methoxy (B1213986) group would increase electron density, enhancing the nucleophilicity of the amine.

Steric Control: Replacing the N-methyl group with bulkier alkyl or aryl groups could introduce steric hindrance, which can be exploited to control the stereochemical outcome of subsequent reactions.

Introduction of Functional Handles: Incorporating reactive functional groups, such as halogens, boronic esters, or alkynes, onto the aromatic ring would provide synthetic handles for further elaboration through cross-coupling reactions, click chemistry, or other modern synthetic methodologies.

| Derivative Type | Modification Strategy | Potential Impact on Reactivity |

| Electronically Modified | Introduction of EWG/EDG on the aryl ring | Alters nucleophilicity of the amine and reactivity of the nitrile |

| Sterically Hindered | Replacement of N-methyl with bulkier groups | Influences stereoselectivity in subsequent reactions |

| Functionalized for Further Reaction | Incorporation of halogens, boronic esters, etc. | Enables further molecular elaboration |

Expansion of Applications as Versatile Synthetic Intermediates

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex and valuable molecules. uni-mainz.de Future research should focus on expanding its synthetic utility beyond the traditional hydrolysis to α-amino acids.

Potential Synthetic Applications:

Heterocycle Synthesis: The aminonitrile moiety is a key precursor for the synthesis of a wide range of nitrogen-containing heterocycles, such as imidazoles, oxazoles, and thiazoles, many of which are privileged scaffolds in medicinal chemistry. mdpi.com

Asymmetric Synthesis: Chiral derivatives of this compound could serve as valuable intermediates in the asymmetric synthesis of complex natural products and pharmaceuticals.

Multicomponent Reactions: The development of novel multicomponent reactions involving this compound as a key component would provide rapid access to molecular complexity from simple starting materials. acs.org

Deeper Elucidation of Molecular Mechanisms in Biological Contexts

While the broader class of α-aminonitriles has been explored for various biological activities, the specific molecular mechanisms of this compound are yet to be fully understood. Future research in this area could uncover novel therapeutic applications. Some α-aminonitriles have shown promise as enzyme inhibitors. nih.gov

Areas for Mechanistic Investigation:

Enzyme Inhibition: The nitrile group can act as a "warhead," forming a covalent or non-covalent bond with active site residues of enzymes, particularly cysteine and serine proteases. acs.org Investigating the inhibitory potential of this compound and its derivatives against a panel of enzymes could reveal novel therapeutic targets. Molecular modeling and docking studies could help in identifying potential biological targets and in understanding the binding interactions at the molecular level. nih.gov

Bioisosteric Replacement: The nitrile group is a well-known bioisostere for a carbonyl group and can participate in hydrogen bonding interactions with biological macromolecules. nih.gov Exploring derivatives of this compound where the nitrile mimics the function of a carbonyl group in known bioactive molecules could lead to the development of new drug candidates with improved pharmacokinetic properties.

Anthelmintic Activity: Amino-acetonitrile derivatives have been identified as a new class of synthetic anthelmintic compounds. nih.gov Investigating the activity of this compound and its analogs against various parasitic nematodes could lead to the development of new veterinary or human medicines.

Exploration of New Material Science Applications

The unique electronic and structural features of this compound suggest that it could be a valuable building block for the creation of novel functional materials.

Potential Material Science Applications:

Polymer Chemistry: The aminonitrile functionality can be incorporated into polymer backbones to impart specific properties. For example, polymers containing this moiety could exhibit interesting thermal, mechanical, or optical properties. The amine and nitrile groups could also serve as sites for post-polymerization modification. nih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the amine and nitrile groups in this compound could act as ligands for the coordination of metal ions, leading to the formation of novel MOFs. These materials could have applications in gas storage, catalysis, and sensing. nih.gov

Photophysical Properties: The p-tolyl group suggests that derivatives of this compound might possess interesting photophysical properties. nih.gov Research into the fluorescence or phosphorescence of these molecules could lead to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.